molecular formula C12H18N2O3S2 B5585892 N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B5585892
M. Wt: 302.4 g/mol
InChI Key: CZEZSJZNICQDCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves starting materials such as dimethylamino components which are further processed to achieve the desired sulfonamide moiety. For instance, a series of sulfonamide derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, showcasing a method that could be adapted for the synthesis of N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for compounds closely related to the target molecule. The crystal structures provide detailed insights into the molecular geometry, bonding interactions, and overall spatial arrangement of atoms within the molecule (Ghorab et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds, including those similar to N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, exhibit a range of chemical reactions, highlighting their reactivity and interaction with various reagents. The electron-withdrawing effect of the dimethylsulphonamide group (SO2NMe2) enhances the reactivity of such compounds, making them suitable for a variety of chemical transformations (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their molecular structure, including solubility in different solvents, melting points, and crystallinity. These properties are essential for understanding the compound's behavior in various environments and applications. Although specific data on N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide was not found, related sulfonamide derivatives exhibit distinct physical properties that can be studied for comparative analysis.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide, include their reactivity towards nucleophiles, electrophiles, and ability to undergo various organic reactions. These properties are critical for the compound's application in synthetic chemistry and its potential as a building block for more complex molecules. The synthesis and reactivity of similar sulfonamide compounds provide insights into their chemical behavior (Alikhani et al., 2022).

properties

IUPAC Name

N-cyclopentyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S2/c1-14(2)19(16,17)10-7-11(18-8-10)12(15)13-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZSJZNICQDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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